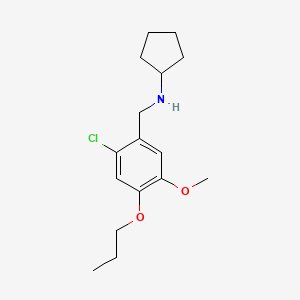
(2-chloro-5-methoxy-4-propoxybenzyl)cyclopentylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-chloro-5-methoxy-4-propoxybenzyl)cyclopentylamine, also known as AG-013736, is a small molecule inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2) tyrosine kinase activity. It was developed as a potential anti-cancer agent due to its ability to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to growing tumors.
Mechanism of Action
(2-chloro-5-methoxy-4-propoxybenzyl)cyclopentylamine works by inhibiting the activity of VEGFR2, a receptor tyrosine kinase that plays a key role in angiogenesis. By blocking the signaling pathway of VEGFR2, this compound prevents the formation of new blood vessels, thereby starving tumors of the nutrients they need to grow and survive.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-angiogenic activity, it has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and modulate the immune system.
Advantages and Limitations for Lab Experiments
One advantage of using (2-chloro-5-methoxy-4-propoxybenzyl)cyclopentylamine in lab experiments is its specificity for VEGFR2, which allows for targeted inhibition of angiogenesis. However, its potency and pharmacokinetic properties may vary depending on the cell line or animal model used, which could affect the reproducibility of results.
Future Directions
There are several future directions for research on (2-chloro-5-methoxy-4-propoxybenzyl)cyclopentylamine. One area of interest is its potential use in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Another direction is the development of more potent and selective VEGFR2 inhibitors with improved pharmacokinetic properties. Additionally, further studies are needed to better understand the mechanisms of resistance to this compound and to identify biomarkers that can predict response to treatment.
Synthesis Methods
(2-chloro-5-methoxy-4-propoxybenzyl)cyclopentylamine can be synthesized using a multi-step process involving the reaction of 2-chloro-5-methoxy-4-propoxybenzyl chloride with cyclopentylamine. The resulting product is then purified using various chromatography techniques to obtain the final compound.
Scientific Research Applications
(2-chloro-5-methoxy-4-propoxybenzyl)cyclopentylamine has been extensively studied for its potential anti-cancer activity. It has been shown to inhibit angiogenesis and tumor growth in various preclinical models of cancer, including breast, lung, and colon cancer. Clinical trials have also been conducted to evaluate its safety and efficacy in treating advanced solid tumors. However, further research is needed to fully understand its potential as an anti-cancer agent.
properties
IUPAC Name |
N-[(2-chloro-5-methoxy-4-propoxyphenyl)methyl]cyclopentanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2/c1-3-8-20-16-10-14(17)12(9-15(16)19-2)11-18-13-6-4-5-7-13/h9-10,13,18H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZIQCUDJLUPPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)Cl)CNC2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B4895911.png)
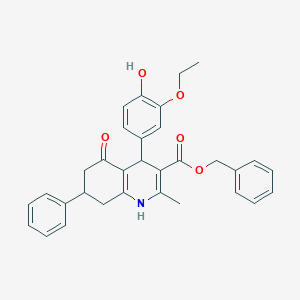
![[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B4895940.png)
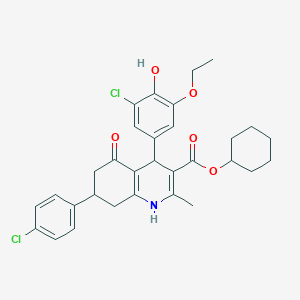
![4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4895949.png)
![1-(3-bromophenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4895957.png)
![N-[3-(4-chloro-3-methylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4895960.png)
![5-(4-methoxy-3-nitrophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4895971.png)
![1',3',3',7,8-pentamethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde](/img/structure/B4895983.png)
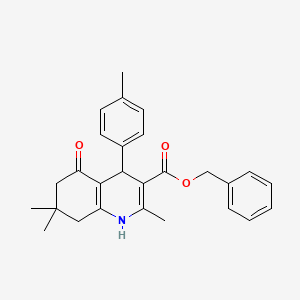
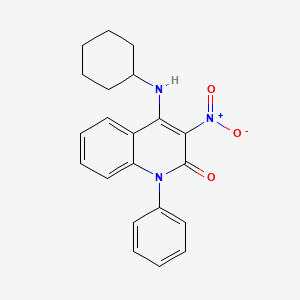
![3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4895997.png)
![2-chloro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B4895999.png)
![3-(4-methylphenyl)-1-phenyl-1,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium bromide](/img/structure/B4896000.png)